molecular formula C32H55NO25 B11824171 lacto-n-Fucopentaose III

lacto-n-Fucopentaose III

Cat. No.: B11824171
M. Wt: 853.8 g/mol
InChI Key: CMQZRJBJDCVIEY-JEOLMMCMSA-N
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Chemical Reactions Analysis

Types of Reactions

Lacto-n-Fucopentaose III undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of multiple functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Lacto-n-Fucopentaose III has a wide range of scientific research applications:

Comparison with Similar Compounds

Lacto-n-Fucopentaose III can be compared with other similar compounds, such as lacto-N-neotetraose (LNnT). Both compounds are human milk oligosaccharides with anti-inflammatory properties, but they have distinct mechanisms of action and effects on the immune system . This compound is unique in its ability to induce alternative activation of antigen-presenting cells and its specific interactions with molecular targets .

List of Similar Compounds

  • Lacto-N-neotetraose (LNnT)
  • Lacto-N-fucopentaose I (LNFPI)
  • Lacto-N-difucohexaose I (LNDFH I)

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1

InChI Key

CMQZRJBJDCVIEY-JEOLMMCMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

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